Pentachlorophenol, n-pentyl ether
Description
Historical and Contemporary Significance within Environmental Chemistry of Halogenated Ethers
The study of halogenated ethers and related compounds is deeply rooted in the widespread industrial, agricultural, and public health applications of halogenated organic chemicals over the last century. epa.gov Many of these compounds, including chlorinated, brominated, and fluorinated variants, have become global environmental contaminants due to their persistent nature. epa.gov
Evolution of Research on Halogenated Phenol (B47542) Derivatives and their Ethers
Research into halogenated phenol derivatives was initially driven by their synthesis for various applications and the subsequent need to understand their environmental and toxicological profiles. basicmedicalkey.comnih.gov Pentachlorophenol (B1679276) (PCP), a highly effective biocide, has been a major focus of such research. epa.gov Technical-grade PCP often contains a variety of impurities, including other chlorophenols, polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorodiphenyl ethers. epa.govnih.gov The presence of these by-products has complicated the study of PCP itself and has driven research into the individual characteristics of these related compounds. nih.gov
The formation of ether derivatives of PCP, such as Pentachlorophenol, n-pentyl ether, can occur through various processes. For instance, other alkyl ethers of PCP, including the ethyl, propyl, and butyl ethers, have been produced as derivatives. who.int The methylation of PCP to form pentachloroanisole (B52094), a more lipid-soluble compound, is a known transformation that can occur in soils and sediments. cdc.gov This highlights the environmental relevance of studying the ether derivatives of halogenated phenols.
Relevance of this compound in Modern Environmental Contaminant Science
The relevance of this compound in modern environmental science stems from the broader concerns surrounding persistent organic pollutants (POPs). cdc.gov Halogenated ethers, as a class, are known for their potential persistence in the environment. wikipedia.org While some halogenated ethers are volatile and not highly bioaccumulative, their stability raises long-term environmental concerns. wikipedia.org The study of specific ether derivatives like the n-pentyl ether of PCP is crucial for a comprehensive understanding of the environmental fate and transport of contaminants originating from PCP use. The conversion of PCP to its ether derivatives can alter its physical and chemical properties, such as solubility and partitioning behavior, which in turn affects its mobility and bioavailability in the environment. cdc.gov
Academic Positioning of this compound within Broader Environmental and Analytical Research
The investigation of this compound is situated within established theoretical frameworks for chlorinated aromatics and is propelled by ongoing advancements in analytical methodologies.
Theoretical Frameworks for Understanding Environmental Behavior of Chlorinated Aromatics
The environmental behavior of chlorinated aromatic compounds is governed by a complex interplay of physical, chemical, and biological processes. canada.ca Key factors influencing their fate include:
Volatility and Mobility: The relatively high volatility of some chlorinated aromatics can lead to widespread environmental distribution. pic.int The mobility of compounds like PCP is also influenced by pH, with the ionized form being more water-soluble and mobile. cdc.govpic.int
Persistence and Degradation: Many chlorinated aromatics are persistent in the environment. epa.govwho.int Degradation can occur through processes like photolysis, where sunlight breaks down the chemical structure, and microbial breakdown. canada.ca The rate of these processes is influenced by environmental conditions such as pH and the presence of acclimated microorganisms. nih.govcanada.ca
Adsorption and Partitioning: The tendency of these compounds to adsorb to soil and sediment particles is a critical factor in their environmental distribution. canada.ca Adsorption is influenced by soil pH and organic carbon content, with increased adsorption generally occurring in more acidic soils. canada.ca The octanol-water partition coefficient (log P) is a key parameter used to predict the tendency of a chemical to partition between fatty tissues and water, indicating its potential for bioaccumulation. who.int
Bioaccumulation: The accumulation of chlorinated aromatics in living organisms is a significant concern. primescholars.com Compounds with high lipid solubility can bioaccumulate in the food chain. cdc.govprimescholars.com
These theoretical principles provide the foundation for predicting and assessing the environmental risk posed by compounds like this compound.
Methodological Advancements Driving this compound Studies
Advances in analytical chemistry have been instrumental in the detection and quantification of halogenated compounds in environmental matrices.
Table 1: Analytical Techniques for Halogenated Compounds
| Analytical Technique | Description | Application in Halogenated Compound Analysis |
| Gas Chromatography (GC) | Separates volatile compounds based on their boiling points and interactions with a stationary phase. | Widely used for the determination of PCP and its derivatives, often requiring derivatization to improve volatility. who.intusgs.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase and a liquid mobile phase. | A rapid and sensitive method for determining PCP in environmental samples, sometimes without the need for derivatization. primescholars.comusgs.gov |
| Mass Spectrometry (MS) | Identifies compounds by measuring their mass-to-charge ratio. | Often coupled with GC (GC-MS) to provide definitive identification and quantification of trace levels of contaminants. mdpi.com |
| Solid-Phase Microextraction (SPME) | A solvent-free extraction technique that uses a coated fiber to concentrate analytes from a sample. | A non-destructive method developed for sampling PCP from various matrices, including historical objects. mdpi.com |
These evolving analytical capabilities enable researchers to detect ever-lower concentrations of contaminants and to study their transformation products, such as this compound, with greater accuracy and precision. primescholars.commdpi.com
Structure
3D Structure
Properties
CAS No. |
98625-02-6 |
|---|---|
Molecular Formula |
C11H11Cl5O |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-pentoxybenzene |
InChI |
InChI=1S/C11H11Cl5O/c1-2-3-4-5-17-11-9(15)7(13)6(12)8(14)10(11)16/h2-5H2,1H3 |
InChI Key |
BHYHFULAWCDERM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Environmental Formation Pathways of Pentachlorophenol, N Pentyl Ether
Investigational Synthetic Routes for Pentachlorophenol (B1679276), n-pentyl ether
The synthesis of pentachlorophenol, n-pentyl ether is primarily achieved through the alkylation of pentachlorophenol (PCP). This process involves the reaction of the hydroxyl group of PCP with an n-pentyl containing compound.
Elucidation of Alkylation Mechanisms for Pentachlorophenol Etherification
The principal mechanism for the etherification of pentachlorophenol is the Williamson ether synthesis. This reaction involves the deprotonation of pentachlorophenol to form the pentachlorophenate anion, which then acts as a nucleophile. smolecule.cominchem.org This anion attacks an alkyl halide, in this case, an n-pentyl halide (e.g., n-pentyl bromide), in a bimolecular nucleophilic substitution (S_N2) reaction to form the corresponding ether. smolecule.com The reactivity of this process is influenced by factors such as the solvent and the presence of counter-ions, with O-alkylation being the favored outcome. researchgate.net The formation of the more water-soluble sodium pentachlorophenate salt at neutral to alkaline pH facilitates this reaction. smolecule.cominchem.org Other alkylating agents, such as diazomethane (B1218177) and dimethyl sulfate, have been used for creating ether derivatives of PCP, illustrating the versatility of the hydroxyl group for nucleophilic reactions. inchem.orgwho.int
Table 1: Investigational Synthetic Routes
| Synthetic Route | Reactants | Mechanism | Key Conditions |
| Williamson Ether Synthesis | Pentachlorophenol, n-pentyl halide, Base (e.g., NaOH) | Nucleophilic Substitution (S_N2) | Formation of pentachlorophenate anion; Aprotic polar solvents |
| General Alkylation | Pentachlorophenol, Alkylating Agent (e.g., n-pentyl source) | Nucleophilic Substitution | Dependent on specific alkylating agent |
Catalytic Approaches in this compound Synthesis
While the synthesis of pentachlorophenol itself involves catalysts like aluminum trichloride (B1173362) or ferric trichloride for the chlorination of phenol (B47542) cdc.govnih.goviarc.frgoogle.com, the subsequent etherification can also be catalytically enhanced. Phase-transfer catalysis is a relevant approach for the alkylation of phenols. researchgate.net Although not specifically documented for this compound, this method would involve using a catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle the pentachlorophenate anion from an aqueous phase to an organic phase containing the n-pentyl halide, thereby facilitating the reaction under milder conditions. Enzymes, particularly lipases, have also been employed in the esterification (a related but different reaction) of phenolic compounds, suggesting the potential for biocatalytic routes in modifying PCP. nih.govbeilstein-journals.org
Environmental Biotransformation Processes Leading to this compound
In the environment, pentachlorophenol can be transformed by microorganisms into ether derivatives. This is primarily understood through the extensively studied process of methylation.
Methylation Pathways of Pentachlorophenol by Microorganisms
Enzyme Systems Involved in Ether Formation from Chlorinated Phenols
The key enzymes responsible for the biological formation of ethers from chlorinated phenols are O-methyltransferases. These enzymes catalyze the transfer of a methyl group from a donor molecule, S-adenosyl-L-methionine, to the hydroxyl group of PCP. This enzymatic action is a key step in the microbial degradation pathway of PCP. nih.gov While methyltransferases are specific to adding methyl groups, their existence points to a broader class of transferase enzymes within microorganisms that could potentially catalyze the addition of longer alkyl chains like the n-pentyl group, should a suitable biological n-pentyl donor be available. Other enzymes, such as laccases, are also involved in the transformation of chlorophenols, but they catalyze oxidative coupling rather than ether formation. nih.gov
Table 2: Enzyme Systems in Chlorophenol Transformation
| Enzyme Class | Specific Example | Substrate | Product/Action | Source Organism Type |
| O-Methyltransferase | Chlorophenol O-methyltransferase (CPOMT) | Pentachlorophenol | Pentachloroanisole (B52094) (ether formation) | Bacteria, Fungi |
| Monooxygenase | PCP 4-monooxygenase | Pentachlorophenol | Tetrachlorohydroquinone (degradation) | Bacteria (e.g., Sphingobium) |
| Laccase | Laccase | Chlorophenols | Oxidative coupling products | Fungi (e.g., Trametes villosa) |
Abiotic Pathways of this compound Formation in Natural Systems
The formation of this compound through non-biological (abiotic) pathways in the environment is not a well-documented phenomenon. The primary abiotic process affecting PCP in the environment is degradation, particularly through photolysis in surface waters and on solid surfaces. who.intcdc.govnih.gov However, it is plausible that under specific environmental conditions, abiotic synthesis could occur. For instance, clay minerals in soils and sediments can act as catalysts for various organic reactions. It is conceivable that pentachlorophenol adsorbed to a clay surface could react with naturally occurring or anthropogenic n-pentyl-containing compounds, leading to the formation of the corresponding ether. This would be analogous to catalyzed reactions observed in synthetic chemistry, but occurring under the complex conditions of a natural soil or sediment environment.
Based on the provided search results, there is no specific information available regarding "this compound." The search results consistently refer to the chemical compound "Pentachlorophenol" (PCP) and its general environmental presence.
Therefore, it is not possible to generate an article that focuses solely on the environmental occurrence, distribution, and fluxes of "this compound" as requested in the detailed outline. The available data pertains to the parent compound, Pentachlorophenol, and not its specific n-pentyl ether derivative.
Environmental Occurrence, Distribution, and Fluxes of Pentachlorophenol, N Pentyl Ether
Atmospheric Transport and Deposition Dynamics of Pentachlorophenol (B1679276)
Pentachlorophenol (PCP) released into the atmosphere can be transported and subsequently returned to terrestrial and aquatic ecosystems through wet and dry deposition nih.gov. Once in the atmosphere, PCP can undergo transformation via photolysis nih.gov. The estimated half-life for its degradation due to hydroxyl radical attack is approximately 66 hours cdc.gov. Particle-associated PCP is subject to both wet and dry deposition, with an estimated atmospheric lifetime of 5 to 15 days ca.gov.
Volatilization from Contaminated Surfaces
The volatilization of pentachlorophenol is highly dependent on the surface from which it is emitted. While it does not volatilize significantly from water or soil surfaces except under acidic conditions (pH ≤ 5), it is readily volatilized from treated wood surfaces nih.gov. For instance, studies have shown a 30–80% evaporative loss of applied PCP from treated wood within one year of application ccme.ca. In a closed room with PCP-treated walls, air concentrations reached 1 µg/m³ on the first day and increased to 160 µg/m³ by the fifth day after treatment nih.gov. This demonstrates that treated materials can be a significant source of atmospheric PCP.
Atmospheric Concentrations and Spatial Patterns
Atmospheric concentrations of pentachlorophenol vary based on proximity to sources and environmental conditions. Studies in Canada have detected PCP in a wide range of environments.
A study across five Canadian locations revealed a strong correlation between average weekly air temperature and the atmospheric concentration of PCP, particularly near a utility pole storage site where levels ranged from 0.7 to 1233.0 ng/m³ nih.gov. In two small cities, concentrations were lower, ranging from 0.2 to 6.8 ng/m³, while rural sites showed the lowest concentrations at 0.1 to 1.5 ng/m³ nih.govnih.gov. Data from a 1990 study in Woodland, California, found that in 88 homes monitored, only 11% had measurable levels of PCP, all of which were below 5 ng/m³ ca.gov.
| Location Type | Concentration Range (ng/m³) | Source |
|---|---|---|
| Adjacent to Utility Pole Storage Site (Canada) | 0.7 - 1233.0 | nih.govnih.gov |
| Urban (Canadian Cities) | 0.2 - 6.8 | nih.govnih.gov |
| Rural (Canada) | 0.1 - 1.5 | nih.govnih.gov |
| Indoor Air (Woodland, CA, USA) | < 5 | ca.gov |
Inter-compartmental Exchange Processes of Pentachlorophenol
The movement of pentachlorophenol between environmental compartments like soil, water, and sediment is governed by processes such as adsorption, partitioning, and leaching. These exchanges are critical in determining the compound's ultimate fate and persistence in the environment.
Soil-Water Partitioning and Leaching Dynamics
The partitioning of pentachlorophenol between soil and water, which dictates its mobility and potential to leach into groundwater, is strongly influenced by pH nih.gov.
Adsorption: Adsorption to soil is stronger under acidic conditions. The soil sorption coefficient (Koc) for the undissociated form of PCP is estimated at 25,000, indicating low mobility. In contrast, for the dissociated (anionic) form, Koc values are much lower, calculated at 1250 for light loam and 1800 for heavy loam, suggesting higher mobility epa.gov.
Leaching: Leaching of PCP is more significant under neutral or alkaline soil conditions, where it is more water-soluble and less adsorbed to soil particles nih.govccme.ca. Leaching also increases with high PCP input, high soil moisture, and low organic matter content in the soil ccme.ca. Substantial quantities of PCP have been found in waters leaching from contaminated sites, with concentrations up to 3.35 mg/L detected in groundwater near a wood preservation plant who.int.
| PCP Species | Soil Type | Koc Value | Mobility Implication | Source |
|---|---|---|---|---|
| Undissociated | General | 25,000 | Low | epa.gov |
| Dissociated (Anionic) | Light Loam | 1,250 | Higher | epa.gov |
| Heavy Loam | 1,800 | Higher | epa.gov |
Sediment-Water Exchange Mechanisms
In aquatic systems, pentachlorophenol readily adsorbs to sediment, which acts as a significant sink for the compound nih.govepa.gov. This process is also pH-dependent. The tendency for PCP to bioconcentrate in aquatic organisms is greater under acidic conditions nih.gov. The measured sediment soil sorption coefficient (Koc) ranges from 3,000 to 4,000 epa.gov. Adsorption has been observed to be higher in oxidized sediment compared to reduced sediment epa.gov. The exchange between sediment and the water column is a key factor in the long-term persistence and bioavailability of PCP in aquatic environments.
Environmental Transformation and Degradation Kinetics of Pentachlorophenol, N Pentyl Ether
Abiotic Degradation Mechanisms
Abiotic degradation encompasses chemical and physical processes that occur without microbial intervention. For Pentachlorophenol (B1679276), n-pentyl ether, these are principally driven by photochemistry, with limited transformation through hydrolysis under typical environmental conditions.
Photolysis, or degradation by light, is a major abiotic pathway for the breakdown of pentachlorophenol and its derivatives in sunlit environments like surface waters. who.intnih.govcanada.ca The process involves both the reduction and oxidation of the aromatic ring. While quantum yields specific to Pentachlorophenol, n-pentyl ether are not documented, studies on PCP show that photodecomposition rates increase significantly with pH, indicating an ionic mechanism is involved in the rate-limiting step. who.int For instance, the half-life of ionized PCP at pH 7.3 was found to be 3.5 hours, compared to approximately 100 hours for the un-ionized form at pH 3.3. who.int
The primary photochemical reaction for the pentachlorophenyl group is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.netwikipedia.org This process occurs sequentially, leading to the formation of a series of less-chlorinated intermediates. In the case of this compound, this pathway would produce tetrachloro-, trichloro-, and dichloro- n-pentyl ether congeners before any potential cleavage of the ether bond. Studies on PCP have identified numerous dechlorinated products, which serve as a model for the expected transformation of its n-pentyl ether derivative. researchgate.net After 15 minutes of UV irradiation in one study, 75% of the initial PCP was converted into a number of products via reductive dechlorination and oxidation. researchgate.net
Concurrent with reductive dechlorination, oxidative pathways contribute to the photochemical transformation. researchgate.net This involves the addition of hydroxyl radicals to the aromatic ring, forming hydroxylated products. For PCP, this leads to the formation of tetrachlorocatechols and other hydroxylated compounds. researchgate.net It is plausible that this compound would undergo similar ring hydroxylation. Furthermore, minor dimerization processes can occur during the photolysis of PCP, leading to the formation of polychlorinated biphenyl (B1667301) ethers, hydroxylated polychlorobiphenyl ethers, and even trace amounts of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). researchgate.netdioxin20xx.org
The ether linkage in this compound introduces a potential site for hydrolysis that is absent in the parent PCP molecule. PCP itself is generally stable against hydrolysis under typical environmental conditions. canada.cacdc.gov While ethers can be cleaved by strong acids, this reaction is unlikely to be significant except in highly acidic environments. Therefore, direct chemical hydrolysis of the ether bond of this compound in soil or water is expected to be a slow degradation process.
Another potential abiotic reaction is the photo-nucleophilic replacement of chlorine atoms on the aromatic ring by hydroxyl groups, a process that has been observed for PCP. who.int This reaction would lead to the formation of hydroxylated and less-chlorinated n-pentyl ether derivatives.
Abiotic redox transformations outside of photochemistry are also possible. Electrochemical studies have demonstrated that pentachlorophenol can be degraded through reductive dechlorination at a platinum electrode. researchgate.net This process is attributed to the formation of reactive hydrogen atoms from water electrolysis, which then attack the chlorinated ring. This serves as a model for how the pentachlorophenyl moiety of the n-pentyl ether derivative could be abiotically reduced in environments with low redox potentials and available electron donors. Complete dechlorination via this abiotic pathway is often not achieved, leading to the accumulation of di- and trichloro- intermediates. researchgate.net
Photochemical Transformation Pathways and Quantum Yields
Biotic Degradation Mechanisms
Biological degradation is a critical pathway for the ultimate removal of this compound from the environment. The process likely involves two key stages: the initial cleavage of the ether bond, followed by the degradation of the resulting pentachlorophenol and n-pentanol.
The first step, cleavage of the aromatic ether bond, can be catalyzed by microbial enzymes known as etherases. While specific etherases for this compound have not been characterized, extensive research on lignin (B12514952) degradation has identified glutathione (B108866) S-transferases (GSTs) that function as β-etherases in Sphingomonad bacteria. frontiersin.orgnih.gov These enzymes catalyze the reductive cleavage of β-O-4 aryl-ether bonds, which are the most common linkages in lignin. frontiersin.orgnih.gov The existence of such enzymes demonstrates a microbial capability to break down complex aromatic ether structures, a pathway that would release pentachlorophenol from its n-pentyl ether derivative.
Once PCP is released, it can be degraded by a wide array of microorganisms under both aerobic and anaerobic conditions. nih.govresearchgate.net
Aerobic Degradation : Numerous bacteria (Pseudomonas, Flavobacterium, Arthrobacter, Sphingobium) and white-rot fungi (Phanerochaete chrysosporium) are known to degrade PCP aerobically. nih.govmicrobiologyresearch.orgccme.ca The fungal pathway, for example, is initiated by peroxidase-catalyzed oxidative dechlorination to produce tetrachloro-1,4-benzoquinone. microbiologyresearch.org This intermediate is then further degraded through a series of reductive dechlorinations and hydroxylations, ultimately leading to ring cleavage. microbiologyresearch.org
Anaerobic Degradation : Under anaerobic conditions, such as in flooded soils and sediments, PCP undergoes reductive dechlorination. nih.govmdpi.com This process involves a consortium of microbes where PCP is used as a terminal electron acceptor. mdpi.comoregonstate.edu The chlorine atoms are sequentially removed, leading to the formation of various tetra-, tri-, and dichlorophenols, and eventually phenol (B47542), which can be mineralized to methane (B114726) and carbon dioxide. nih.govnih.gov
Interestingly, some microbes can also catalyze the formation of ethers. The methylation of PCP to form the more lipid-soluble and persistent pentachloroanisole (B52094) (PCA) is a known biotransformation pathway in fungi, bacteria, and even plants. cdc.govresearchgate.netresearchgate.netnih.gov The subsequent degradation of PCA often involves demethylation back to PCP, which can then be further degraded. regulations.gov
Information on the Environmental Fate of this compound is Not Available in Publicly Accessible Scientific Literature
Following an exhaustive search of scientific databases and literature, it has been determined that there is no publicly available information on the environmental transformation and degradation kinetics of the specific chemical compound this compound.
While the parent compound, pentachlorophenol (PCP), is extensively studied, and the existence of its alkyl ether derivatives, including amyl (pentyl) ethers, is acknowledged in toxicological literature, specific data regarding the microbial degradation pathways, enzymatic biotransformation, and the associated kinetics for the n-pentyl ether derivative could not be found. who.int
The provided outline requests detailed information on:
Microbial degradation pathways and metabolites
Aerobic and anaerobic degradation kinetics and half-lives
The role of specific bacterial strains
Enzymatic biotransformation and ether cleavage
Characterization of key enzymes
Gene regulation of biodegradation
Unfortunately, research detailing these aspects for this compound is not present in the accessed scientific and environmental literature. The available body of research focuses almost exclusively on pentachlorophenol itself or its more common methylated derivative, pentachloroanisole. tandfonline.comnih.gov
Due to the strict requirement to focus solely on this compound and the absence of any relevant data, it is not possible to generate the requested scientific article.
Scientific Data on this compound Remains Largely Uncharacterized in Public Research
A thorough review of available scientific literature reveals a significant gap in the understanding of the environmental fate and behavior of the specific chemical compound, this compound. While extensive research exists for its parent compound, Pentachlorophenol (PCP), and some of its other derivatives like pentachloroanisole and pentachlorophenyl laurate, specific data pertaining to the n-pentyl ether derivative is not present in the reviewed sources. nih.govpops.intepa.govnationbuilder.comwho.int
Consequently, it is not possible to provide a detailed, scientifically accurate article on the environmental transformation, degradation kinetics, and bioaccumulation potential of this compound as requested. The specific data required to address the outlined topics—including sorption-desorption hysteresis, interactions with soil components, the influence of environmental factors, and detailed ecotoxicological dynamics—are not available in the public domain based on comprehensive searches.
Research on Pentachlorophenol (PCP) indicates that its environmental behavior is complex. For instance, PCP's adsorption in soil is heavily dependent on pH, as the compound ionizes in neutral to basic conditions. cdc.gov It is also subject to degradation and metabolism by various organisms. epa.govwho.int However, substituting the hydroxyl group of PCP with an n-pentyl ether group would significantly alter the molecule's properties, including its polarity, water solubility, and steric hindrance. These changes would, in turn, lead to unique environmental interactions and toxicological profiles distinct from PCP. Without direct experimental studies on this compound, any discussion of its specific environmental behavior would be speculative.
The scientific community has documented the analysis of PCP through derivatization to its methyl ether, and some studies have investigated pentachloroanisole (the methyl ether) as a degradation product of PCP. nih.govepa.gov This highlights that while related ether compounds are recognized, the specific n-pentyl ether has not been a focus of environmental research according to the available literature.
Therefore, topics such as the interaction of this compound with soil organic matter and minerals, the impact of pH and redox potential on its sorption, its bioaccumulation in aquatic organisms, trophic transfer dynamics, and its bioavailability in various environmental compartments remain uninvestigated areas. Fulfilling the detailed request for an article on this specific compound is precluded by the absence of foundational research data.
Advanced Analytical and Bioanalytical Methodologies for Pentachlorophenol, N Pentyl Ether
Comprehensive Sample Preparation Strategies for Trace Analysis
Effective sample preparation is paramount for the reliable analysis of Pentachlorophenol (B1679276), n-pentyl ether, especially at trace levels in complex matrices such as soil, water, and biological tissues. who.intnih.govresearchgate.netnih.govresearchgate.net The primary goals of sample preparation are to isolate the analyte from the matrix, concentrate it to a detectable level, and remove interfering substances that could compromise the analytical results. who.intnih.govresearchgate.net
Modern analytical chemistry has moved towards miniaturized and automated extraction techniques that offer high efficiency, reduced solvent consumption, and shorter extraction times compared to traditional methods like Soxhlet extraction. nih.govnih.govresearchgate.netresearchgate.netvscht.cz
Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive sampling technique that has been successfully applied for the analysis of pentachlorophenol and its derivatives. nih.govnih.govresearchgate.net In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample (either in headspace or by direct immersion). nih.govresearchgate.netmdpi.com The analytes partition between the sample matrix and the fiber coating. After equilibrium is reached, the fiber is transferred to the injector of a gas chromatograph for thermal desorption and analysis. nih.govresearchgate.netmdpi.com For instance, a headspace SPME (HS-SPME) method coupled with gas chromatography-mass spectrometry (GC-MS) has been developed for the determination of trace amounts of pentachlorophenol in human plasma. nih.gov This technique often involves derivatization to improve the volatility and chromatographic behavior of the analyte. nih.gov
Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to increase the efficiency of the extraction process. researchgate.netnih.govresearchgate.net These conditions enhance analyte solubility and solvent penetration into the sample matrix, leading to faster and more complete extractions with less solvent compared to traditional methods. researchgate.netvscht.cz PLE has been effectively used to extract pentachlorophenol from various matrices, including dyestuffs and cotton. nih.gov The selection of appropriate solvents, temperature, and pressure is critical for optimizing the extraction efficiency for Pentachlorophenol, n-pentyl ether. researchgate.netresearchgate.net
Table 1: Comparison of Advanced Extraction Techniques for Pentachlorophenol Derivatives
| Feature | Solid-Phase Microextraction (SPME) | Pressurized Liquid Extraction (PLE) |
|---|---|---|
| Principle | Analyte partitioning between sample and a coated fiber. nih.govresearchgate.net | Extraction with solvents at elevated temperature and pressure. researchgate.netnih.gov |
| Solvent Usage | Solvent-free. nih.govresearchgate.net | Reduced solvent consumption compared to traditional methods. researchgate.netvscht.cz |
| Sample Type | Liquids, solids (headspace), gases. nih.govmdpi.com | Solids, semi-solids. nih.govresearchgate.net |
| Advantages | Simple, fast, non-destructive, easily automated. nih.govnih.gov | Fast, efficient, automated, suitable for a wide range of analytes. researchgate.netresearchgate.net |
| Considerations | Fiber coating selection is crucial; matrix effects can occur. nih.govresearchgate.net | Requires specialized equipment; optimization of parameters is necessary. researchgate.net |
Complex sample matrices can significantly interfere with the analysis of this compound, leading to inaccurate quantification. Matrix effects can manifest as signal suppression or enhancement in the analytical instrument. Therefore, effective clean-up procedures are essential to remove co-extracted interferences. who.intnih.gov
Common clean-up techniques include:
Solid-Phase Extraction (SPE): This technique uses a solid sorbent packed in a cartridge to selectively retain either the analyte or the interferences. nih.gov The choice of sorbent and elution solvents is critical for achieving a clean extract.
Gel Permeation Chromatography (GPC): GPC separates molecules based on their size, which is effective for removing high-molecular-weight interferences like lipids from biological samples. who.int
Acid-Base Partitioning: The acidic nature of the parent compound, pentachlorophenol, allows for its separation from neutral and basic interferences by adjusting the pH of the solution. who.intresearchgate.net This principle can be adapted for the clean-up of its ether derivatives.
For instance, in the analysis of wood samples, a multi-step clean-up involving extraction with a toluene/sulfuric acid mixture followed by derivatization has been shown to provide good recoveries for pentachlorophenol. researchgate.net
Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography. who.intresearchgate.netpsu.edu For pentachlorophenol and its derivatives, derivatization is often employed to increase volatility, improve peak shape, and enhance detector response. who.intpsu.edu
Methylation involves converting the hydroxyl group of pentachlorophenol into a methyl ether. who.intusda.gov While this compound is already an ether, understanding the methylation of the parent compound is relevant as it is a common derivatization strategy for chlorophenols. who.intusda.govtandfonline.com Diazomethane (B1218177) has been a widely used reagent for this purpose, though its use is hazardous. who.intresearchgate.net The formation of the methyl ether derivative of pentachlorophenol has been observed as a metabolic product in some microorganisms. tandfonline.com
Acetylation is another common derivatization technique where the hydroxyl group is converted to an acetate (B1210297) ester using reagents like acetic anhydride (B1165640). who.intresearchgate.netnih.gov This method has been shown to be effective for the analysis of pentachlorophenol in various environmental samples. researchgate.netresearchgate.netnih.gov The resulting acetylated derivative is more amenable to gas chromatographic analysis. who.intresearchgate.net
Table 2: Common Derivatization Techniques for Pentachlorophenol Analysis
| Derivatization Technique | Reagent | Derivative Formed | Advantages |
|---|---|---|---|
| Methylation | Diazomethane who.intresearchgate.net | Methyl ether who.intusda.gov | Improves volatility and GC performance. who.int |
| Acetylation | Acetic anhydride who.intresearchgate.net | Acetate ester who.intnih.gov | Reduces peak tailing and improves detection. who.intresearchgate.net |
State-of-the-Art Chromatographic Separations
Chromatography is the cornerstone of analyzing complex mixtures, and both gas and liquid chromatography play crucial roles in the separation and quantification of this compound. who.intnih.govresearchgate.netnih.govnih.gov
Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds. who.intnih.govresearchgate.netnih.govnih.gov The choice of detector is critical for achieving the required sensitivity and selectivity.
Electron Capture Detector (ECD): The ECD is highly sensitive to halogenated compounds, making it an excellent choice for the detection of pentachlorophenol and its derivatives, including the n-pentyl ether. who.intresearchgate.netnih.govanalytice.com The high chlorine content of the molecule results in a strong ECD response, allowing for very low detection limits. who.intanalytice.com
Flame Thermionic Detector (FTD): While primarily used for nitrogen and phosphorus-containing compounds, the FTD can also provide a response for halogenated compounds, though generally with less sensitivity than the ECD.
The performance of GC analysis is highly dependent on the column used. Capillary columns, such as those with a DB-5MS stationary phase, are commonly employed for the separation of these compounds. nih.govmdpi.com
Table 3: GC Detectors for the Analysis of Pentachlorophenol Derivatives
| Detector | Principle of Operation | Selectivity | Sensitivity for Halogenated Compounds |
|---|---|---|---|
| Electron Capture Detector (ECD) | Measures the decrease in current caused by electron-capturing compounds. | Highly selective for electronegative compounds (e.g., halogens). who.intanalytice.com | Very High. who.intanalytice.com |
| Flame Thermionic Detector (FTD) | Measures the increase in current from the combustion of N or P containing compounds in a hydrogen flame with an alkali salt. | Selective for nitrogen and phosphorus; some response to halogens. | Moderate |
| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio. | Universal and highly selective (in SIM or MS/MS mode). nih.govnih.gov | Very High. nih.govnih.gov |
High-Performance Liquid Chromatography (HPLC) offers a valuable alternative to GC, particularly for less volatile or thermally labile compounds. who.intnih.govnih.gov Direct analysis of pentachlorophenol without derivatization is possible with HPLC. who.intnih.govusgs.gov
Reverse-phase HPLC is the most common mode used for the separation of pentachlorophenol and its derivatives. nih.govusgs.gov In this technique, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The addition of an acid to the mobile phase can suppress the ionization of phenolic compounds, leading to better retention and peak shape. tuiasi.ro A study on the detection of pentachlorophenol in fish tissue utilized a Hypersil ODS column with a mobile phase of methanol (B129727) and ammonium (B1175870) acetate. nih.gov Another method for water and aquifer sediments employed reverse-phase HPLC with ion suppression and gradient elution. usgs.gov
UV detectors are commonly used for the detection of pentachlorophenol and its ethers, as the aromatic ring provides strong UV absorbance. who.intnih.gov
Multi-Dimensional Chromatographic Approaches for Complex Mixtures
The analysis of a semi-volatile compound like this compound in intricate samples such as soil, sediment, or biological tissues is often hindered by co-eluting matrix components. Multi-dimensional chromatography is a powerful technique designed to enhance separation performance for such complex substances. researchgate.net This is achieved by using multiple columns, each with a different stationary phase, allowing for sequential separation based on different chemical properties. researchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) is particularly well-suited for this purpose. In a GCxGC system, the effluent from a primary column is systematically trapped, concentrated, and then rapidly injected onto a second, shorter column with a different separation mechanism (orthogonality). This process dramatically increases peak capacity and resolution, allowing for the separation of analytes from interfering compounds that would typically co-elute in a single-dimensional separation. nih.gov For instance, a non-polar primary column could separate compounds by boiling point, while a polar secondary column separates them by polarity. This enhanced separation is critical for distinguishing the target analyte from a complex background of natural organic matter or other contaminants.
The table below illustrates a hypothetical GCxGC setup for the analysis of trace organic contaminants.
Table 1: Illustrative Parameters for a GCxGC-TOF-MS System
| Parameter | First Dimension (1D) | Second Dimension (2D) |
|---|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms) | 1.5 m x 0.15 mm ID, 0.15 µm film (e.g., DB-17ht) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.2 mL/min (constant flow) | ~25 mL/min |
| Oven Program | 60°C (hold 1 min) to 320°C at 5°C/min | Follows 1D oven program + 15°C offset |
| Modulation Period | 6 seconds | N/A |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | N/A |
High-Resolution Mass Spectrometry for Identification and Quantification
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, is indispensable for the confident identification and accurate quantification of compounds like this compound in environmental samples. researchgate.netresearchgate.net Unlike low-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically <5 ppm error), which allows for the determination of a unique elemental formula for a detected analyte.
This capability is crucial for distinguishing the target compound from a multitude of other molecules in a sample that may have the same nominal mass. For this compound (C₁₁H₁₁Cl₅O), the characteristic isotopic pattern generated by its five chlorine atoms provides a distinct signature. HRMS can resolve these isotopic peaks, and the measured mass-to-charge ratio of the monoisotopic peak can be used to confirm the elemental composition, significantly increasing the confidence in identification.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
While HRMS provides a likely elemental formula, tandem mass spectrometry (MS/MS) is the gold standard for confirming the molecular structure of an analyte. tuiasi.ro In MS/MS, a specific ion (the precursor ion), such as the molecular ion of this compound, is selected, fragmented through collision-induced dissociation, and the resulting product ions are detected. The fragmentation pattern is highly specific to the compound's structure and can be used as a chemical fingerprint for unambiguous identification.
For this compound, characteristic fragmentation would likely involve the loss of the n-pentyl group, cleavage of the ether bond, or sequential losses of chlorine atoms. By monitoring specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM), analysts can achieve exceptional selectivity and sensitivity, effectively filtering out background noise and matrix interferences. tuiasi.ro This is particularly valuable for quantifying ultra-trace levels of the compound in complex matrices. tuiasi.ro
Table 2: Hypothetical MRM Transitions for this compound Analysis by GC-MS/MS
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
|---|---|---|---|---|
| 333.9 (M⁺) | 263.9 ([M-C₅H₁₀]⁺) | 15 | 50 | Quantifier |
| 333.9 (M⁺) | 298.9 ([M-Cl]⁺) | 25 | 50 | Qualifier |
Note: These values are illustrative and would require experimental optimization.
Non-Target and Suspect Screening Approaches for this compound and its Transformation Products
Beyond detecting the parent compound, it is often critical to identify its transformation products (TPs), which may be formed through metabolic or environmental degradation processes. Non-target and suspect screening strategies, powered by HRMS, are designed for this purpose. mdpi.com
In a suspect screening approach, a list of plausible TPs is created based on known metabolic reactions (e.g., hydroxylation, dechlorination, shortening of the alkyl chain) of similar compounds. The HRMS data is then searched for the accurate masses corresponding to these suspected TPs.
In a non-target screening (NTS) approach, the dataset is mined for all detectable chemical signals without a pre-defined list. bohrium.com Advanced software filters the data to highlight features with specific characteristics, such as the isotopic signature of five chlorine atoms, to pinpoint potential chlorinated compounds. nih.govbohrium.com These unknown features can then be further investigated using MS/MS to elucidate their structures. This approach is powerful for discovering novel metabolites or environmental degradants of this compound that would otherwise be missed by traditional target analysis. researchgate.netresearchgate.net
Application of Isotope Tracing and Isotope Ratio Mass Spectrometry in this compound Fate Studies
Understanding the environmental fate of a contaminant requires tracing its movement and transformation. Isotope-based methods are uniquely suited for this task.
Isotope tracing involves synthesizing the target compound with a stable isotope label (e.g., ¹³C instead of ¹²C). nih.govnih.gov For instance, a ¹³C-labeled this compound could be introduced into a controlled environmental system (a microcosm). By using LC-MS or GC-MS to track the mass shift imparted by the ¹³C label, researchers can follow the compound's path through the system, distinguishing it from any pre-existing background levels. mdpi.com This allows for the unambiguous tracking of its uptake by organisms, its transformation into various metabolic products (which will also contain the ¹³C label), and its potential for binding to soil or sediment. nih.govresearchgate.net
Compound-Specific Isotope Analysis (CSIA) using Isotope Ratio Mass Spectrometry (IRMS) provides a complementary approach. This technique measures the natural, subtle variations in the stable isotope ratios (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of the contaminant. researchgate.net Abiotic and biotic degradation processes often occur with a kinetic isotope effect, where molecules containing the lighter isotope react slightly faster than those with the heavier isotope. By measuring the change in the isotopic signature of the remaining this compound pool over time, scientists can identify and quantify degradation processes in the field without the need for introducing artificial labels. researchgate.net
Quality Assurance and Quality Control Protocols in this compound Analysis
To ensure the generation of reliable and defensible data in the trace analysis of this compound, a stringent Quality Assurance/Quality Control (QA/QC) program is essential. Such a program involves multiple steps to monitor and validate the performance of the entire analytical method.
Key QA/QC components include:
Method Blanks: Analyzing a clean matrix (e.g., solvent or certified clean sand) through the entire sample preparation and analysis process to check for contamination. tuiasi.ro
Calibration Standards: Preparing a series of standards at known concentrations to create a calibration curve, which is used to quantify the analyte in unknown samples. Linearity is typically assessed by the coefficient of determination (R²), which should be >0.99. tuiasi.rocdc.gov
Internal Standards: Adding a known amount of a compound that is chemically similar to the analyte, but not present in the sample, to all standards and samples before extraction. An isotopically labeled version of this compound (e.g., ¹³C₆-Pentachlorophenol, n-pentyl ether) is the ideal internal standard as it corrects for variations in extraction efficiency and instrument response.
Matrix Spikes: Fortifying an actual sample with a known amount of the analyte to assess method accuracy, expressed as percent recovery. Recoveries are typically expected to be within a range of 70-130%. researchgate.net
Replicate Analyses: Analyzing duplicate or triplicate samples to assess method precision, typically expressed as the relative standard deviation (RSD).
Limits of Detection (LOD) and Quantification (LOQ): Experimentally determining the lowest concentration of the analyte that can be reliably detected and quantified by the method. tuiasi.ro
Table 3: Example QA/QC Performance Criteria from an Analytical Method for PCP
| QC Parameter | Acceptance Criterion | Reference |
|---|---|---|
| Linearity (R²) | > 0.998 | tuiasi.ro |
| Intra-day Precision | 99.78% | tuiasi.ro |
| Inter-day Precision | 99.12% | tuiasi.ro |
| Spike Recovery | 98.2% - 100.18% | tuiasi.ro |
| Limit of Quantification (LOQ) | 0.3 µg L⁻¹ (instrumental) | tuiasi.ro |
Environmental Modeling and Predictive Frameworks for Pentachlorophenol, N Pentyl Ether Behavior
Development and Validation of Environmental Fate Models for Chlorinated Ethers
The behavior of chlorinated ethers, such as Pentachlorophenol (B1679276), n-pentyl ether, in the environment is a complex interplay of physical, chemical, and biological processes. To understand and predict their distribution and persistence, scientists have developed sophisticated environmental fate models. diva-portal.orgrsc.org These multimedia fate models (MFMs) are computational tools that integrate data on a chemical's properties, its release into the environment, and the characteristics of different environmental compartments (air, water, soil, sediment) to estimate its concentrations and movement over time. diva-portal.org
The development of these models has evolved significantly, moving from simple equilibrium models to more complex, high-resolution models that account for non-equilibrium conditions and dynamic processes. elsevierpure.combioline.org.br A key aspect of model development is the inclusion of detailed environmental descriptions, such as stratified air, soil, and sediment layers, and even a vegetation compartment. elsevierpure.com This level of detail is particularly crucial for accurately predicting the fate of reactive chemicals or for simulations on a local scale. elsevierpure.com
Validation of these models is a critical step to ensure their accuracy and reliability. This is often achieved by comparing model predictions with real-world monitoring data. rsc.org Model-to-model comparisons are also employed to assess the variability in predictions that can arise from different modeling approaches. rsc.org It has been found that uncertainties in chemical property data and emission estimates often introduce more significant errors than the choice of a specific model or its setup. rsc.org
For emerging chemicals where data may be limited, a multi-stage assessment process using MFMs can be applied to identify their likely environmental fate and guide further research. diva-portal.org These models can also be adapted to investigate the influence of climate change and variability on the exposure to environmental contaminants. rsc.org
Aquatic and Terrestrial Transport Modeling of Pentachlorophenol, n-pentyl ether
Predicting the movement of this compound through aquatic and terrestrial environments is crucial for assessing its potential impact. diva-portal.orgnih.gov Transport models are essential tools for this purpose, simulating the complex processes that govern the compound's fate and distribution. researchgate.netwho.int
Groundwater Transport Models and Subsurface Dynamics
Groundwater contamination by persistent organic pollutants like pentachlorophenol (PCP) and its derivatives is a significant concern due to their resistance to degradation and potential for long-range transport. diva-portal.orgnih.gov Groundwater transport models are used to simulate the movement of these contaminants in the subsurface. researchgate.netwho.int These models typically incorporate advection (transport with the bulk flow of water), dispersion (spreading due to variations in water velocity and molecular diffusion), and retardation (slowing of movement due to sorption to soil particles). researchgate.net
Recent advancements have seen the application of machine learning (ML) techniques to enhance the understanding of contaminant transport in groundwater. diva-portal.orgnih.gov ML models can identify key hydrogeochemical drivers that influence the contaminant plume's spread. For instance, in studies of PCP contamination, factors like the concentration of other chlorophenols, dissolved organic carbon, and conductivity have been identified as significant predictors of PCP concentration. diva-portal.orgnih.govlu.se These data-driven approaches can complement traditional deterministic models, especially when dealing with limited or incomplete datasets, which are common in field investigations. diva-portal.orgnih.gov
A variety of modeling software and approaches are used, including:
MODFLOW: A widely used groundwater flow model that can be coupled with transport models like MT3DMS to simulate contaminant movement. diva-portal.org
PHREEQC-2: A geochemical modeling program that can simulate reactive transport, including isotope fractionation during degradation processes. nih.gov
Hybrid Models: Some models integrate components from different established models to simulate leachate generation, transport through the unsaturated zone, mixing with groundwater, and subsequent transport in the saturated zone. gov.bc.ca
These models are invaluable for planning monitoring and remediation strategies at contaminated sites. diva-portal.orgnih.govlu.se
Surface Water Flow and Distribution Models
The transport and fate of this compound in surface water bodies are influenced by a multitude of factors including water flow, partitioning between water and sediment, and degradation processes. who.int Models used to simulate these processes are essential for understanding the distribution and persistence of the compound in rivers, lakes, and estuaries. nih.gov
Key processes considered in surface water models include:
Advection and Dispersion: The bulk movement of water carries the contaminant downstream, while dispersion causes it to spread out.
Sorption: The compound can attach to suspended particles and sediment, which affects its transport and bioavailability. who.int Organically rich sediments can act as a long-term source of pollution. who.int
Volatilization: The compound can evaporate from the water surface into the atmosphere, with the rate influenced by factors like pH and temperature. who.int
Degradation: Both biotic and abiotic processes can break down the compound in the water column and sediments. who.int
Models like EPANET, originally developed for drinking water distribution systems, have been extended to model the reaction and transport of multiple interacting chemical species in pipe networks and can be adapted for surface water scenarios. nih.gov The choice of model often depends on the specific characteristics of the water body and the questions being addressed. For example, in stratified lakes, the differing conditions in the epilimnion and hypolimnion (e.g., oxygen levels) can significantly impact degradation rates and need to be accounted for in the model. who.int
Atmospheric Dispersion and Deposition Modeling of Volatile this compound
Once volatilized, this compound can be transported over long distances in the atmosphere. diva-portal.orgnih.gov Atmospheric dispersion models are used to predict the trajectory, concentration, and deposition of such volatile compounds. ena-norm.euenvirolink.govt.nzmdpi.com These models are crucial for assessing air quality and understanding the potential for long-range environmental transport. ena-norm.euiaea.org
The fundamental components of atmospheric dispersion models include:
Emission Source Characteristics: The rate and nature of the emission (e.g., from industrial sources, contaminated sites).
Meteorological Data: Wind speed and direction, atmospheric stability, and mixing height are key inputs that determine the plume's movement and dilution. iaea.org
Dispersion Parameters: These are mathematical representations of the turbulent mixing that causes the plume to spread. iaea.org Modern models often use a continuous function of turbulence parameters rather than discrete stability classes. ena-norm.eu
Deposition Processes: The compound can be removed from the atmosphere through dry deposition (direct contact with surfaces) and wet deposition (scavenging by rain, snow, or fog). iaea.org
Gaussian plume models are a common type of dispersion model, particularly for continuous point sources. iaea.org However, more sophisticated models like STACKS have been developed to handle more complex scenarios, including fluctuations in emissions and chemical reactions in the atmosphere. ena-norm.eu For assessing population exposure to pesticides from agricultural applications, models like CAREA have been developed to account for both spray drift and re-suspension from treated fields. mdpi.com
The physical and chemical properties of the compound, such as its vapor pressure and partitioning coefficients, are critical inputs for these models. nih.gov The volatility of a compound determines its tendency to enter the gas phase, while its partitioning behavior governs its distribution between the gas phase and atmospheric particles. nih.govmdpi.com
Mechanistic Modeling of Biotransformation and Abiotic Degradation Rates
Understanding the rates at which this compound breaks down in the environment is essential for predicting its persistence. rsc.orgdiva-portal.org Mechanistic models are used to simulate the biotransformation (degradation by living organisms) and abiotic degradation (degradation through chemical reactions without biological involvement) of this compound. researchgate.netenvirolink.govt.nz
Biotransformation:
The biodegradation of chlorinated compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions. who.int The rate of biotransformation can be influenced by several factors, including:
Microbial Adaptation: Microorganisms can adapt to the presence of a contaminant, increasing their capacity to degrade it over time. who.int
Co-metabolism: The presence of other organic compounds (co-metabolites) can either enhance or inhibit the degradation of the target compound. who.int For example, yeast extracts have been shown to stimulate PCP decomposition, while glucose and 4-chlorophenol (B41353) can suppress it. who.int
Oxygen Availability: Oxygen levels can have a dramatic effect on degradation rates. For PCP, the half-life in aerobic conditions can be significantly shorter than in anaerobic conditions. who.int
Kinetic models are often used to describe the rate of biodegradation. These can range from simple first-order decay models to more complex models that account for microbial growth and substrate interactions. researchgate.netmdpi.com For instance, a second-order kinetic model has been used to describe the reaction between chlorine dioxide and some pesticides, where the reaction rate increases with pH. mdpi.com
Abiotic Degradation:
Abiotic degradation processes for chlorinated compounds can include:
Hydrolysis: Reaction with water, which can be influenced by pH.
Photolysis: Breakdown by sunlight, which is particularly important in surface waters and the atmosphere.
Reductive Dechlorination: In the presence of certain minerals or zero-valent metals (like iron), chlorine atoms can be removed from the molecule. researchgate.net
Modeling these processes often involves the use of rate constants that are specific to the compound and the environmental conditions. For example, the reaction of chlorinated ethylenes with iron particles has been modeled using a modified Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model, which accounts for competition between different chemical species for reactive sites on the iron surface. researchgate.net
Isotope analysis can be a powerful tool for elucidating degradation pathways and quantifying degradation rates in the field. nih.govresearchgate.net By tracking the changes in the isotopic composition of the contaminant and its degradation products, it is possible to differentiate between different reaction mechanisms. researchgate.net Reactive transport models that incorporate isotope fractionation can simulate these processes and provide a more detailed understanding of contaminant fate. nih.gov
Socio Scientific Context and Research Gaps in Pentachlorophenol, N Pentyl Ether Studies
Historical Research Trajectories and Paradigm Shifts in Pentachlorophenol (B1679276), n-pentyl ether Understanding
The historical research trajectory concerning Pentachlorophenol, n-pentyl ether is fundamentally a story about the analytical chemistry of Pentachlorophenol (PCP). Early methods for detecting chlorophenols, such as spectrophotometry, were often insufficient for complex environmental samples and lacked the necessary sensitivity. tandfonline.com A significant paradigm shift occurred with the advent of gas-liquid chromatography (GLC), which offered a more powerful tool for separating and analyzing these compounds. tandfonline.comcornell.edu
However, the direct analysis of acidic compounds like PCP by gas chromatography presented significant challenges. The active hydrogen on the phenolic group led to issues such as peak tailing (asymmetrical peaks) and adsorption onto the chromatographic column, which compromised quantitative accuracy and reproducibility, especially at low concentrations. tandfonline.compsu.edu
To address these issues, a crucial innovation was the conversion of PCP into a less polar and more stable derivative prior to analysis. This process, known as derivatization, became a standard practice. Researchers explored the creation of various ether and ester derivatives. The most common derivatizing agent used was diazomethane (B1218177), which converts phenols to their methyl ethers. tandfonline.comacs.orgoup.com This approach proved highly effective, as the resulting methyl ethers exhibited sharper, more symmetrical peaks in chromatograms, allowing for more reliable quantification. tandfonline.comcornell.edu
The use of other alkylating agents to form different ether derivatives, including ethyl, propyl, and amyl (pentyl) ethers, was also investigated to optimize chromatographic separation and detection. psu.edu The formation of this compound falls within this paradigm of analytical derivatization. This shift from direct analysis to derivatization-based methods dramatically improved the ability to detect trace levels of PCP in diverse and complex matrices such as soil, water, fish, and tallow. acs.orgoup.com
Table 1: Evolution of Analytical Methodologies for Pentachlorophenol (PCP) This interactive table summarizes the shift in analytical techniques for PCP detection.
| Methodology | Principle | Advantages | Limitations & Challenges | Role of Ether Derivatization |
|---|---|---|---|---|
| Spectrophotometry | Measures light absorption by the compound. | Simple, inexpensive. | Low sensitivity, prone to interference from other compounds. | Not applicable. |
| Direct Gas Chromatography (GC) | Separates compounds based on volatility and interaction with a stationary phase. | High separation efficiency. | Poor peak shape (tailing) for acidic phenols, column adsorption, low sensitivity. | N/A |
| Derivatization GC | Converts PCP to a less polar ether (e.g., methyl, pentyl) before GC analysis. | Excellent peak shape, high sensitivity and selectivity, prevents column adsorption. | Adds an extra step to sample preparation, requires handling of derivatizing agents. | Core technique : this compound is a product of this process, enabling accurate PCP quantification. tandfonline.compsu.edu |
Interdisciplinary Perspectives on this compound in Environmental Science and Policy Development
The development of robust analytical methods to measure PCP, facilitated by its conversion to derivatives like the n-pentyl ether, has had profound implications for environmental science and policy. The ability to accurately quantify PCP at trace levels in air, water, soil, and biological tissues is the foundation upon which our understanding of its environmental impact is built. acs.orgmdpi.comwho.int
Environmental Science: Reliable detection methods have allowed scientists to map the environmental fate and transport of PCP. Studies have tracked its movement from treated wood into soil and water, its volatilization into the atmosphere, and its bioaccumulation in food chains. nih.govcdc.gov For instance, the detection of PCP in the air and dust of homes treated with PCP-based wood preservatives highlighted a significant route of human exposure. who.int The quantification of PCP in remote locations provided evidence for its long-range atmospheric transport. cdc.gov This body of knowledge, built upon millions of individual measurements made possible by derivatization-GC techniques, has been critical in characterizing PCP as a persistent, bioaccumulative, and toxic (PBT) pollutant.
Policy Development: Data from environmental monitoring are essential for informing national and international regulations. The consistent and widespread detection of PCP in environmental compartments and human samples provided the scientific justification for regulatory actions. nih.govresearchgate.net This evidence was instrumental in the decision to list Pentachlorophenol, its salts, and its esters under Annex A of the Stockholm Convention on Persistent Organic Pollutants (POPs) , which calls for its global elimination. cdc.govresearchgate.net Without the analytical capability to demonstrate its presence and persistence—a capability reliant on derivatization into compounds like this compound—the scientific case for such stringent international policy would have been significantly weaker. The role of analytical chemistry in this context is a clear example of how a technical laboratory procedure can directly support and shape global environmental policy.
Identification of Knowledge Gaps and Future Research Priorities
While this compound is primarily known as an analytical derivative, its potential existence and behavior in the environment remain largely unstudied. The current body of research on PCP opens up several questions about its ether derivatives, highlighting significant knowledge gaps that represent priorities for future research.
A major knowledge gap is whether this compound can be formed in the environment. It is known that microorganisms can methylate PCP to form its methyl ether, pentachloroanisole (B52094). cdc.gov This raises a critical question: could similar microbial or abiotic alkylation processes occur in the environment that lead to the formation of longer-chain ethers like the n-pentyl derivative?
Currently, there is no research that has explored this possibility. Future research should investigate the potential for environmental alkylation of PCP. This would involve:
Screening microbial communities from PCP-contaminated sites for the ability to perform such transformations.
Investigating abiotic reactions, for example, with natural organic matter under various environmental conditions (pH, temperature) that could lead to ether formation.
Furthermore, the environmental fate of this compound itself is unknown. If formed, it would be subject to degradation. Research is needed to determine its transformation pathways, which would likely include photolysis, microbial degradation (e.g., ether cleavage, reductive dechlorination), and metabolism in organisms. The transformation products would also need to be identified, as they could be of environmental concern.
Predictive models, such as the OECD POV and LRTP Screening Tool, are used to assess the potential for chemicals to persist in the environment and undergo long-range transport. researchgate.netpops.int These models require a set of key physicochemical properties as inputs, including partition coefficients (Kₒₐ, Kₐw, Kₒw) and degradation half-lives in air, water, and soil.
While these data are available for PCP, they are completely lacking for this compound. This data gap makes it impossible to model its environmental behavior accurately. A priority for future research is to determine these fundamental properties. The addition of a pentyl group would make the molecule significantly more lipophilic (higher Kₒw) and likely less volatile than PCP, which would drastically alter its partitioning behavior and transport potential. For example, higher lipophilicity might lead to stronger sorption to soil and sediment and greater bioaccumulation potential, while changes in volatility would affect its potential for atmospheric transport. cdc.gov
Table 2: Comparison of Known Properties of PCP and Knowledge Gaps for its n-Pentyl Ether Derivative This interactive table highlights the data needed to model the environmental fate of this compound.
| Property | Pentachlorophenol (PCP) | This compound | Significance of Data Gap |
|---|---|---|---|
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.01 epa.gov | Unknown (Predicted to be > 5.01) | Essential for predicting bioaccumulation potential and partitioning to soil/sediment. |
| Water Solubility | 14 mg/L (low) epa.gov | Unknown (Predicted to be very low) | Governs mobility in aquatic systems and leaching from soils. |
| Vapor Pressure | Relatively volatile nih.gov | Unknown | Key parameter for assessing transport in the atmosphere. |
| Degradation Half-life (Air, Water, Soil) | Known under various conditions. | Unknown | Critical for determining overall persistence (Pov) in the environment. |
| Henry's Law Constant | Low researchgate.net | Unknown | Determines partitioning between air and water, affecting atmospheric transport and deposition. |
Bioavailability—the fraction of a chemical that is taken up by an organism from the environment—is a critical factor in understanding exposure. Studies on PCP have used various methods to assess its bioavailability from soil and food, showing that it is influenced by factors like soil organic matter and food fat content. mdpi.comcdc.gov
No such studies exist for this compound. The ether's predicted higher lipophilicity compared to PCP suggests its bioavailability could be very different. It may be more readily absorbed from the gut if ingested with fatty foods and could bioaccumulate more efficiently in the lipid tissues of organisms. mdpi.comresearchgate.net
A key research priority is to adapt and apply existing bioavailability assessment methodologies to the n-pentyl ether. This would involve:
Using in vitro digestion models to compare its bioaccessibility from different food matrices against that of PCP. mdpi.com
Conducting bioaccumulation studies using organisms like earthworms to measure its uptake from contaminated soils. nih.gov
Developing passive sampling methods that can better estimate the freely dissolved and bioavailable fraction in water and soil porewater.
Understanding the bioavailability of this compound is crucial for determining whether, if formed in the environment, it could pose a greater or lesser exposure risk than PCP itself, irrespective of its inherent toxicity.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
